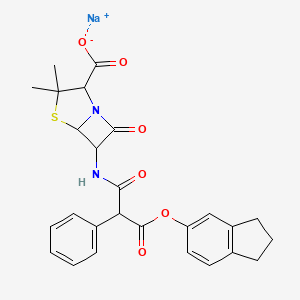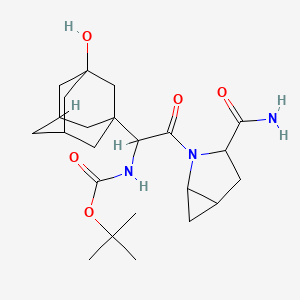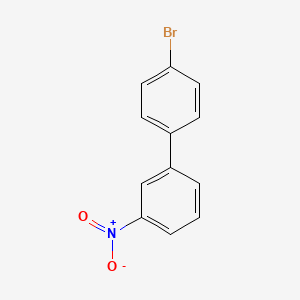
6-Chloro-N-(trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl)pyridazine-3-carboxamide is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pyridazine ring substituted with chloro and carboxamide groups, and a cyclohexyl ring attached to a cyanophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl)pyridazine-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones.
Substitution Reactions: The chloro and carboxamide groups are introduced through nucleophilic substitution reactions.
Cyclohexyl Ring Attachment: The cyclohexyl ring is attached via a Friedel-Crafts alkylation reaction.
Introduction of the Cyanophenoxy Group: This is typically done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and sodium hydroxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
6-Chloro-N-(trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl)pyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Bavdegalutamide: Another pyridazine derivative with similar structural features.
6-Chloro-4-hydroxy-3-phenyl-pyridazine: Shares the pyridazine core but differs in functional groups.
Uniqueness
6-Chloro-N-(trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl)pyridazine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H16Cl2N4O2 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
6-chloro-N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-15-9-14(4-1-11(15)10-21)26-13-5-2-12(3-6-13)22-18(25)16-7-8-17(20)24-23-16/h1,4,7-9,12-13H,2-3,5-6H2,(H,22,25) |
InChI Key |
ZBLXGHCGQZWSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NN=C(C=C2)Cl)OC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106244.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14106252.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14106257.png)
![9-(4-butylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106263.png)
![N-(4-bromobenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14106267.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106275.png)
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106278.png)
![7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B14106282.png)
![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14106302.png)


![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14106324.png)
